ethyl 3-{[1,1'-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate is an organic compound that features a biphenyl moiety, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the biphenyl moiety through a Suzuki-Miyaura coupling reaction. This is followed by the introduction of the thiophene ring via a palladium-catalyzed cross-coupling reaction. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl and thiophene derivatives.
Scientific Research Applications
Ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The biphenyl and thiophene rings allow for π-π stacking interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like biphenyl-4-carboxylic acid and biphenyl-4-amine share structural similarities.
Thiophene derivatives: Compounds such as 2-phenylthiophene and 3-thiophenecarboxylic acid are structurally related.
Uniqueness
Ethyl 3-{[1,1’-biphenyl]-4-amido}-5-phenylthiophene-2-carboxylate is unique due to the combination of biphenyl and thiophene moieties, which provide a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3S/c1-2-30-26(29)24-22(17-23(31-24)20-11-7-4-8-12-20)27-25(28)21-15-13-19(14-16-21)18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPADIAXHQNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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